molecular formula C12H11N3O3S B2494828 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide CAS No. 686281-57-2

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide

Cat. No.: B2494828
CAS No.: 686281-57-2
M. Wt: 277.3
InChI Key: MYARLIGRFLDRPX-UHFFFAOYSA-N
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Description

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound belongs to the benzothiazole family, which is known for its diverse biological and pharmaceutical properties .

Preparation Methods

The synthesis of 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of acids or acyl chlorides as catalysts . Industrial production methods may involve more efficient and scalable processes, such as base-promoted intramolecular C–S bond coupling cyclization in solvents like dioxane .

Chemical Reactions Analysis

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide undergoes various chemical reactions, including:

Scientific Research Applications

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that modulate the activity of target proteins. The benzothiazole ring system is known to interact with various biological pathways, contributing to its diverse pharmacological effects .

Comparison with Similar Compounds

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-7(2)5-11(16)14-12-13-9-4-3-8(15(17)18)6-10(9)19-12/h3-6H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYARLIGRFLDRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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